Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)-
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Overview
Description
2’-Thiomethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H7F3OS and a molecular weight of 220.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a thiomethyl group attached to an acetophenone core. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2’-thiomethylacetophenone with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Thiomethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Thiomethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Thiomethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiomethyl group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
4’-Thiomethyl-2,2,2-trifluoroacetophenone: The thiomethyl group is positioned differently, affecting its reactivity and interaction with molecular targets.
2’-Thiomethylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 2’-Thiomethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1262415-49-5 |
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Molecular Formula |
C9H5F3OS |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroacetyl)thiobenzaldehyde |
InChI |
InChI=1S/C9H5F3OS/c10-9(11,12)8(13)7-4-2-1-3-6(7)5-14/h1-5H |
InChI Key |
WDEPPKVARJHVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F |
Origin of Product |
United States |
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